Wilforol C
Overview
Description
Wilforol C is a triterpenoid compound isolated from the roots of the plant Tripterygium wilfordii . This compound has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Wilforol C can be isolated from the vines of Tripterygium wilfordii. The isolation process typically involves extraction with organic solvents followed by chromatographic techniques to purify the compound. The synthetic routes and reaction conditions for this compound are not extensively documented, but its isolation from natural sources remains the primary method of obtaining this compound.
Chemical Reactions Analysis
Wilforol C, like other triterpenoids, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Wilforol C has been studied for its potential biological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects. It has shown promise in inhibiting the proliferation of human glioma cells and deactivating the PI3K-AKT signaling pathway . Additionally, this compound is used in high-throughput screening for drug discovery and development due to its unique chemical structure and biological activities .
Mechanism of Action
The mechanism of action of Wilforol C involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K-AKT signaling pathway, which plays a crucial role in cell proliferation and survival . This inhibition leads to the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Wilforol C is structurally similar to other triterpenoids such as triptohypol A and wilforol D, which are also isolated from Tripterygium wilfordii . this compound is unique in its specific biological activities and potential therapeutic applications. Its distinct chemical structure and mechanism of action set it apart from other similar compounds.
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23+,26-,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYMURMZNDHNS-ZBXZNUPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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